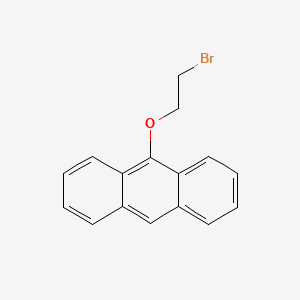

9-(2-Bromoethoxy)anthracene

Description

Structure

3D Structure

Properties

CAS No. |

86129-58-0 |

|---|---|

Molecular Formula |

C16H13BrO |

Molecular Weight |

301.18 g/mol |

IUPAC Name |

9-(2-bromoethoxy)anthracene |

InChI |

InChI=1S/C16H13BrO/c17-9-10-18-16-14-7-3-1-5-12(14)11-13-6-2-4-8-15(13)16/h1-8,11H,9-10H2 |

InChI Key |

QZTZAEJJUKTWIX-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C(=C1)C=C3C=CC=CC3=C2OCCBr |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 9-(2-Bromoethoxy)anthracene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the proposed synthesis and predicted characterization of 9-(2-bromoethoxy)anthracene, a molecule of interest for further research and development in various scientific fields, including materials science and medicinal chemistry. Due to the limited availability of experimental data in the public domain, this document outlines a robust, proposed synthetic pathway and offers predicted characterization data based on established chemical principles and spectroscopic databases.

Introduction

This compound is an aromatic compound featuring an anthracene core functionalized with a 2-bromoethoxy group at the 9-position. Its structure suggests potential applications as a fluorescent probe, a building block in the synthesis of more complex molecules, and a precursor for pharmacologically active compounds. The presence of the reactive bromo- and ethoxy- functionalities allows for a variety of subsequent chemical modifications.

Proposed Synthesis

A two-step synthetic route is proposed, starting from the commercially available 9-bromoanthracene. The first step involves the conversion of 9-bromoanthracene to 9-anthrol, followed by a Williamson ether synthesis to yield the target compound.

Synthesis of 9-anthrol from 9-bromoanthracene

This step involves a nucleophilic aromatic substitution of the bromine atom with a hydroxyl group. While specific literature for this direct conversion is scarce, a plausible method involves high-temperature hydrolysis under basic conditions, potentially with a copper catalyst to facilitate the reaction.

Experimental Protocol:

-

Reaction Setup: In a high-pressure reaction vessel, combine 9-bromoanthracene (1 equivalent), sodium hydroxide (NaOH, 5-10 equivalents), and a catalytic amount of copper(I) oxide (Cu₂O).

-

Solvent: Add a suitable high-boiling point solvent such as diethylene glycol or dimethyl sulfoxide (DMSO).

-

Reaction Conditions: Heat the mixture to 180-220 °C with vigorous stirring for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up: After cooling to room temperature, pour the reaction mixture into a large volume of water and acidify with a mineral acid (e.g., HCl) to a pH of approximately 2-3.

-

Extraction: Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

-

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. The crude 9-anthrol can be purified by column chromatography on silica gel.

Synthesis of this compound from 9-anthrol

The final step is a Williamson ether synthesis, where the phenoxide of 9-anthrol reacts with 1,2-dibromoethane. The use of a phase-transfer catalyst is recommended to enhance the reaction rate and yield.

Experimental Protocol:

-

Reaction Setup: To a round-bottom flask, add 9-anthrol (1 equivalent), 1,2-dibromoethane (a large excess, e.g., 10 equivalents, which also serves as the solvent), and a phase-transfer catalyst such as tetrabutylammonium bromide (TBAB, 0.1 equivalents).

-

Base Addition: Add a 50% aqueous solution of sodium hydroxide (NaOH, 3-5 equivalents) dropwise with vigorous stirring.

-

Reaction Conditions: Heat the biphasic mixture to 60-80 °C and stir vigorously for 4-8 hours. Monitor the reaction by TLC.

-

Work-up: After the reaction is complete, cool the mixture to room temperature and add water.

-

Extraction: Separate the organic layer and extract the aqueous layer with dichloromethane.

-

Purification: Combine the organic layers, wash with water and brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield this compound.

Synthesis Workflow

Physicochemical and Spectroscopic Data

The following tables summarize the known and predicted physicochemical and spectroscopic data for this compound and its key precursor, 9-bromoanthracene.

Table 1: Physicochemical Properties

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number | Appearance |

| 9-Bromoanthracene | C₁₄H₉Br | 257.13 | 1564-64-3 | Yellow crystalline solid |

| This compound | C₁₆H₁₃BrO | 301.18 | 86129-58-0 | Predicted to be a solid |

Table 2: Predicted Spectroscopic Data for this compound

| Technique | Predicted Data |

| ¹H NMR (CDCl₃) | δ 8.4-8.6 (m, 2H, Ar-H), δ 8.0-8.2 (m, 2H, Ar-H), δ 7.4-7.6 (m, 4H, Ar-H), δ 4.5-4.7 (t, 2H, -OCH₂-), δ 3.8-4.0 (t, 2H, -CH₂Br) |

| ¹³C NMR (CDCl₃) | δ 150-155 (Ar C-O), δ 120-135 (Ar C), δ 70-75 (-OCH₂-), δ 30-35 (-CH₂Br) |

| IR (KBr) | ~3050 cm⁻¹ (Ar C-H stretch), ~2950 cm⁻¹ (Aliphatic C-H stretch), ~1250 cm⁻¹ (Ar-O-C stretch), ~1050 cm⁻¹ (C-O stretch), ~600 cm⁻¹ (C-Br stretch) |

| Mass Spec. (EI) | m/z 300/302 (M⁺, M⁺+2, bromine isotopes), 193 (M⁺ - CH₂CH₂Br), 165 (anthracene fragment) |

Conclusion

An In-depth Technical Guide on the Physicochemical Properties of 9-(2-Bromoethoxy)anthracene

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed overview of the known physicochemical properties of 9-(2-Bromoethoxy)anthracene. Due to the limited availability of experimental data in peer-reviewed literature, this document also outlines a plausible synthetic route based on established chemical principles. The guide is intended for researchers, scientists, and professionals in drug development who require a comprehensive understanding of this compound for their work. All available quantitative data is summarized, and a proposed experimental workflow for its synthesis is visualized.

Introduction

This compound is a derivative of anthracene, a polycyclic aromatic hydrocarbon. Anthracene and its derivatives are of significant interest in materials science and medicinal chemistry due to their unique photophysical properties and potential as scaffolds for the development of novel therapeutic agents. The introduction of a 2-bromoethoxy group at the 9-position of the anthracene core can modulate its electronic properties, solubility, and reactivity, making it a potentially valuable building block in organic synthesis and drug design. This guide aims to consolidate the available information on this compound and provide a framework for its synthesis and further investigation.

Physicochemical Properties

Detailed experimental data for the physicochemical properties of this compound are not extensively reported in the public domain. The following tables summarize the available information, which primarily consists of basic molecular details and computed properties.

Table 1: General and Computed Properties of this compound[1]

| Property | Value |

| Molecular Formula | C₁₆H₁₃BrO |

| Molecular Weight | 301.183 g/mol |

| Exact Mass | 300.01498 u |

| XLogP3 | 5.3 |

| Hydrogen Bond Donor Count | 0 |

| Hydrogen Bond Acceptor Count | 1 |

| Rotatable Bond Count | 3 |

| Heavy Atom Count | 18 |

| Complexity | 246 |

Note: The XLogP3 value suggests that the compound is likely to be hydrophobic. The absence of hydrogen bond donors and the presence of one acceptor will influence its solubility and interaction with biological macromolecules.

Table 2: Experimental Physicochemical Data

| Property | Value |

| Melting Point | Data not available |

| Boiling Point | Data not available |

| Solubility | Data not available |

Note: The lack of experimental data on melting point, boiling point, and solubility is a significant gap in the current knowledge of this compound. It is anticipated that this compound would be soluble in common organic solvents such as dichloromethane, chloroform, and tetrahydrofuran, and poorly soluble in water, which is typical for anthracene derivatives.

Spectral Data

Proposed Synthesis and Experimental Protocol

A plausible and widely used method for the synthesis of this compound is the Williamson ether synthesis.[1][2][3][4][5] This reaction involves the nucleophilic substitution of a halide by an alkoxide. In this case, the synthesis would proceed by reacting 9-hydroxyanthracene (or its conjugate base, 9-anthroxide) with 1,2-dibromoethane.

Proposed Reaction Scheme

The proposed synthesis involves two main steps: the deprotonation of 9-hydroxyanthracene to form the more nucleophilic anthroxide, followed by its reaction with 1,2-dibromoethane.

Step 1: Deprotonation of 9-Hydroxyanthracene 9-Hydroxyanthracene is treated with a suitable base, such as sodium hydride (NaH) or potassium carbonate (K₂CO₃), in an aprotic polar solvent like dimethylformamide (DMF) or acetonitrile (CH₃CN) to generate the sodium or potassium salt of 9-anthroxide.

Step 2: Nucleophilic Substitution The resulting 9-anthroxide is then reacted with an excess of 1,2-dibromoethane. The anthroxide ion acts as a nucleophile, attacking one of the carbon atoms of 1,2-dibromoethane and displacing a bromide ion to form the desired this compound. Using an excess of 1,2-dibromoethane is crucial to minimize the formation of a diether byproduct.

Detailed Experimental Protocol (Proposed)

-

Preparation of 9-Anthroxide: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 9-hydroxyanthracene (1 equivalent) in anhydrous DMF. To this solution, add sodium hydride (1.1 equivalents) portion-wise at 0 °C. Stir the mixture at room temperature for 1 hour, or until the evolution of hydrogen gas ceases, indicating the formation of the sodium 9-anthroxide.

-

Etherification: To the solution of sodium 9-anthroxide, add 1,2-dibromoethane (3-5 equivalents) dropwise at room temperature. Heat the reaction mixture to 60-80 °C and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature and quench it by the slow addition of water. Extract the aqueous mixture with a suitable organic solvent, such as ethyl acetate or dichloromethane. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent to obtain pure this compound.

-

Characterization: Characterize the purified product by ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry to confirm its structure and purity. The melting point of the purified solid should also be determined.

Mandatory Visualization

The following diagram illustrates the proposed experimental workflow for the synthesis of this compound.

References

Spectroscopic Profile of 9-(2-Bromoethoxy)anthracene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Anthracene and its derivatives are a class of polycyclic aromatic hydrocarbons that have garnered significant attention in biomedical research and drug development due to their unique photophysical properties. Their intrinsic fluorescence makes them valuable as probes, markers, and components of photosensitizers. This technical guide provides an in-depth overview of the absorption and emission spectra of 9-(2-Bromoethoxy)anthracene, a derivative of interest for further functionalization and application.

Spectroscopic Data

The following table summarizes the key spectroscopic parameters for 9-bromoanthracene, which can be considered representative for this compound.

| Parameter | Value | Solvent |

| Absorption Maxima (λabs) | ~355, 374, 394 nm | Not Specified |

| Molar Absorptivity (ε) | Not Specified | Not Specified |

| Emission Maximum (λem) | ~400 - 450 nm | Not Specified |

| Fluorescence Quantum Yield (Φf) | Not Specified | Not Specified |

| Excitation Wavelength for Emission | 370 nm | Not Specified |

Experimental Protocols

The determination of the absorption and emission spectra of anthracene derivatives involves standardized spectrophotometric techniques. Below are detailed methodologies for these key experiments.

UV-Visible Absorption Spectroscopy

This protocol outlines the procedure for measuring the ultraviolet-visible (UV-Vis) absorption spectrum to determine the wavelengths of maximum absorbance (λabs) and the molar absorptivity (ε).

a. Materials and Equipment:

-

This compound

-

Spectroscopic grade solvent (e.g., cyclohexane, ethanol, or dichloromethane)

-

Volumetric flasks and pipettes

-

Quartz cuvettes (1 cm path length)

-

Dual-beam UV-Vis spectrophotometer

b. Sample Preparation:

-

Prepare a stock solution of this compound of a known concentration (e.g., 1 mM) in the chosen spectroscopic grade solvent.

-

From the stock solution, prepare a series of dilutions to a final concentration that yields an absorbance reading between 0.1 and 1.0 at the λmax to ensure linearity of the Beer-Lambert law. A typical concentration for initial measurements is in the micromolar range.

c. Instrumentation and Measurement:

-

Turn on the spectrophotometer and allow the lamps to warm up for at least 30 minutes for stabilization.

-

Set the desired wavelength range for the scan (e.g., 250-500 nm for anthracene derivatives).

-

Fill a quartz cuvette with the pure solvent to be used as a reference (blank).

-

Place the reference cuvette in the corresponding holder in the spectrophotometer and record a baseline spectrum.

-

Replace the reference cuvette with the cuvette containing the sample solution.

-

Run the absorption scan to obtain the UV-Vis spectrum.

-

Identify the wavelengths of maximum absorbance (λabs).

-

The molar absorptivity (ε) can be calculated using the Beer-Lambert law: A = εcl, where A is the absorbance at a specific λmax, c is the molar concentration, and l is the path length of the cuvette (typically 1 cm).

Fluorescence Emission Spectroscopy

This protocol describes the measurement of the fluorescence emission spectrum to determine the wavelength of maximum emission (λem) and the relative fluorescence quantum yield (Φf).

a. Materials and Equipment:

-

This compound solution (prepared as for UV-Vis)

-

Fluorescence standard with a known quantum yield (e.g., quinine sulfate in 0.1 M H2SO4 or 9,10-diphenylanthracene in cyclohexane)

-

Spectroscopic grade solvent

-

Quartz fluorescence cuvettes (four-sided polished)

-

Spectrofluorometer

b. Sample Preparation:

-

Prepare a dilute solution of this compound with an absorbance of less than 0.1 at the excitation wavelength to minimize inner filter effects.

-

Prepare a solution of the fluorescence standard in the same solvent if possible, with a similar absorbance at the same excitation wavelength.

c. Instrumentation and Measurement:

-

Turn on the spectrofluorometer and allow the excitation source (e.g., Xenon lamp) to stabilize.

-

Set the excitation wavelength (λex) to one of the absorption maxima of the sample determined from the UV-Vis spectrum.

-

Set the emission wavelength range to be scanned (e.g., from λex + 10 nm to 600 nm).

-

Place the cuvette with the sample solution in the sample holder.

-

Record the fluorescence emission spectrum.

-

Identify the wavelength of maximum emission intensity (λem).

d. Quantum Yield Determination (Relative Method):

-

Measure the integrated fluorescence intensity of the sample (Isample) and the standard (Istd).

-

Measure the absorbance of the sample (Asample) and the standard (Astd) at the excitation wavelength.

-

The fluorescence quantum yield (Φf, sample) is calculated using the following equation:

Φf, sample = Φf, std * (Isample / Istd) * (Astd / Asample) * (nsample2 / nstd2)

where Φf, std is the quantum yield of the standard, and n is the refractive index of the solvent for the sample and the standard.

Experimental Workflow

The following diagram illustrates the general workflow for determining the absorption and emission spectra of this compound.

Caption: Spectroscopic analysis workflow.

An In-depth Technical Guide on the Quantum Yield of 9-(2-Bromoethoxy)anthracene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the quantum yield of 9-(2-Bromoethoxy)anthracene, a fluorescent molecule with potential applications in various scientific fields, including drug development. Due to the limited availability of a directly reported quantum yield value for this specific compound in publicly accessible literature, this guide focuses on the methodologies for its determination and the photophysical context of related anthracene derivatives.

Introduction to Quantum Yield

The fluorescence quantum yield (Φf) is a fundamental photophysical parameter that quantifies the efficiency of the fluorescence process. It is defined as the ratio of the number of photons emitted to the number of photons absorbed by a fluorophore. A high quantum yield is often a desirable characteristic for fluorescent probes and labels used in biological imaging and sensing applications. The quantum yield of an anthracene derivative is highly sensitive to the nature and position of substituents on the aromatic core.

Photophysical Properties of Substituted Anthracenes

Substituents on the anthracene moiety can significantly influence its photophysical properties, including the absorption and emission spectra, fluorescence lifetime, and quantum yield. For instance, the introduction of thiophene substituents at the 9 and 10 positions of anthracene has been shown to decrease the fluorescence quantum yield from near unity to less than 10%.[1][2] Conversely, other substitutions can enhance fluorescence. Therefore, the experimental determination of the quantum yield for this compound is crucial for its potential applications.

Quantitative Data on Related Anthracene Derivatives

| Compound | Solvent | Quantum Yield (Φf) | Reference |

| Anthracene | Cyclohexane | 0.28 - 0.36 | [3] |

| 9,10-Diphenylanthracene | Cyclohexane | ~1.0 | [4][5] |

| 9-Bromoanthracene | Various | Generally lower than anthracene | [6] |

| 9,10-Dibromoanthracene | Various | Significantly lower than anthracene | |

| 9,10-Bis(perfluorobenzyl)anthracene | Cyclohexane | 0.85 | [3] |

Note: The quantum yield is a solvent-dependent property.

Experimental Protocols for Quantum Yield Determination

The fluorescence quantum yield of a compound can be determined by two primary methods: the relative method and the absolute method.[7][8][9]

Relative Quantum Yield Measurement

The relative method is the more common approach and involves comparing the fluorescence intensity of the sample of interest to that of a well-characterized standard with a known quantum yield.[10][11]

Methodology:

-

Standard Selection: Choose a fluorescence standard with absorption and emission properties similar to the sample. For blue-emitting anthracene derivatives, quinine sulfate in 0.1 M H₂SO₄ (Φf = 0.54) or 9,10-diphenylanthracene in cyclohexane (Φf ≈ 1.0) are common choices.[4][5]

-

Solution Preparation: Prepare a series of dilute solutions of both the sample and the standard in the same solvent. The absorbance of these solutions at the excitation wavelength should be kept below 0.1 to minimize inner filter effects.

-

Absorption Measurement: Record the UV-Vis absorption spectra of all solutions.

-

Fluorescence Measurement: Record the corrected fluorescence emission spectra of all solutions using the same excitation wavelength and instrument settings for both the sample and the standard.

-

Data Analysis: The quantum yield of the sample (Φs) is calculated using the following equation:

Φs = Φr * (Is / Ir) * (Ar / As) * (ns² / nr²)

Where:

-

Φr is the quantum yield of the reference standard.

-

I is the integrated fluorescence intensity.

-

A is the absorbance at the excitation wavelength.

-

n is the refractive index of the solvent.

-

The subscripts 's' and 'r' refer to the sample and the reference, respectively.

-

Absolute Quantum Yield Measurement

The absolute method directly measures the number of emitted photons relative to the number of absorbed photons using an integrating sphere.[7][8]

Methodology:

-

Instrumentation: An integrating sphere coupled to a spectrofluorometer is required.

-

Blank Measurement: A measurement of the integrating sphere with only the solvent (blank) is taken to determine the initial number of photons from the excitation source.

-

Sample Measurement: The sample solution is placed in the integrating sphere, and the emission spectrum is recorded. The integrating sphere collects all the emitted light, regardless of its direction.

-

Scattering Measurement: A measurement is taken at the excitation wavelength to account for scattered light.

-

Data Analysis: The quantum yield is calculated by comparing the integrated intensity of the emission spectrum to the difference in intensity of the excitation light with and without the sample present.

Experimental Workflow and Logical Relationships

The following diagram illustrates the general workflow for determining the relative fluorescence quantum yield.

Caption: Workflow for relative quantum yield determination.

This diagram outlines the key steps from sample preparation to the final calculation of the quantum yield.

Conclusion

While the precise quantum yield of this compound remains to be definitively reported in the literature, this guide provides the necessary framework for its experimental determination. By following the detailed protocols for relative or absolute quantum yield measurements, researchers can accurately characterize this compound. Understanding the photophysical properties of this compound is a critical step in evaluating its potential for use in fluorescence-based applications in research and drug development. The provided information on related anthracene derivatives suggests that the bromoethoxy substituent likely influences the quantum yield, making its experimental determination essential.

References

- 1. Photophysical characterization of the 9,10-disubstituted anthracene chromophore and its applications in triplet–triplet annihilation photon upconversion - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]

- 2. researchgate.net [researchgate.net]

- 3. BJOC - Deep-blue emitting 9,10-bis(perfluorobenzyl)anthracene [beilstein-journals.org]

- 4. Relative fluorescence quantum yields using an integrating sphere. The quantum yield of 9,10-diphenylanthracene in cyclohexane | Semantic Scholar [semanticscholar.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Synthesis and photophysical processes of 9-bromo-10-naphthalen-2-yl-anthracene - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Relative and absolute determination of fluorescence quantum yields of transparent samples | Springer Nature Experiments [experiments.springernature.com]

- 8. Making sure you're not a bot! [opus4.kobv.de]

- 9. Fluorescence Quantum Yields: Methods of Determination and Standards | Semantic Scholar [semanticscholar.org]

- 10. Relative Quantum Yield - Edinburgh Instruments [edinst.com]

- 11. shimadzu.com [shimadzu.com]

An In-depth Technical Guide on the Reaction Mechanism of 9-(2-Bromoethoxy)anthracene with Carboxylic Acids

For Researchers, Scientists, and Drug Development Professionals

This technical guide delineates the proposed reaction mechanism for the synthesis of novel ester derivatives from 9-(2-Bromoethoxy)anthracene and various carboxylic acids. This reaction is of significant interest for the development of fluorescent probes, therapeutic agents, and advanced materials by covalently linking the photophysically active anthracene moiety to a range of molecular scaffolds via an ester linkage.

Proposed Reaction Mechanism: Nucleophilic Acyl Substitution

The reaction of this compound with a carboxylic acid to form an ester is proposed to proceed via a bimolecular nucleophilic substitution (SN2) mechanism. This pathway is a well-established method for ester synthesis from alkyl halides and carboxylates.[1][2] The overall reaction is depicted below:

Overall Reaction Scheme:

The reaction can be broken down into two key steps:

-

Deprotonation of the Carboxylic Acid: The carboxylic acid (R-COOH) is first deprotonated by a suitable base to form a carboxylate anion (R-COO⁻). The carboxylate anion is a more potent nucleophile than the neutral carboxylic acid.

-

Nucleophilic Attack and Displacement: The resulting carboxylate anion then acts as a nucleophile, attacking the electrophilic carbon atom of the bromoethoxy group attached to the anthracene core. This attack occurs in a concerted fashion, leading to the displacement of the bromide leaving group and the formation of the new ester bond.

The efficiency of this SN2 reaction is influenced by several factors including the choice of base, solvent, and reaction temperature. Aprotic polar solvents are generally preferred as they can solvate the cation of the base without strongly solvating the nucleophilic carboxylate anion, thus enhancing its reactivity.

Visualizing the Reaction Pathway

The following diagram, generated using the DOT language, illustrates the proposed SN2 reaction mechanism.

Caption: Proposed SN2 mechanism for the esterification of this compound.

Detailed Experimental Protocol

The following is a representative experimental protocol for the synthesis of an ester derivative from this compound and a generic carboxylic acid. This protocol is based on established methods for similar SN2 esterifications.[1][2]

Materials:

-

This compound

-

Carboxylic acid (R-COOH)

-

Potassium Carbonate (K₂CO₃) or another suitable non-nucleophilic base

-

N,N-Dimethylformamide (DMF) or another suitable aprotic polar solvent

-

Ethyl acetate

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Reflux condenser

-

Heating mantle

-

Separatory funnel

-

Rotary evaporator

-

Silica gel for column chromatography

Procedure:

-

To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq), the desired carboxylic acid (1.2 eq), and potassium carbonate (2.0 eq).

-

Add anhydrous N,N-dimethylformamide (DMF) to the flask to achieve a suitable concentration (e.g., 0.1 M with respect to this compound).

-

Stir the reaction mixture at room temperature for 30 minutes.

-

Heat the reaction mixture to 60-80 °C and monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion of the reaction (typically 4-12 hours), cool the mixture to room temperature.

-

Pour the reaction mixture into water and extract with ethyl acetate (3 x 50 mL).

-

Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution (2 x 50 mL) and then with brine (1 x 50 mL).

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

-

Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure ester product.

-

Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.

Experimental Workflow Visualization

The general workflow for the synthesis and purification of the target esters is outlined in the diagram below.

Caption: General experimental workflow for the synthesis and purification of target esters.

Quantitative Data Summary

The following table summarizes hypothetical quantitative data for the reaction of this compound with a selection of carboxylic acids, based on typical yields and reaction times for analogous SN2 esterifications.

| Carboxylic Acid | Reaction Time (h) | Yield (%) |

| Acetic Acid | 4 | 85 |

| Benzoic Acid | 6 | 82 |

| 4-Nitrobenzoic Acid | 5 | 88 |

| Pivalic Acid (2,2-dimethylpropanoic acid) | 12 | 65 |

| 4-Methoxybenzoic Acid | 6 | 80 |

Note: The reaction with sterically hindered carboxylic acids, such as pivalic acid, is expected to proceed at a slower rate and with lower yields due to steric hindrance at the nucleophilic carboxylate. Electron-withdrawing groups on the carboxylic acid (e.g., 4-nitrobenzoic acid) can increase the acidity of the carboxylic acid, facilitating deprotonation and potentially leading to slightly higher yields under these conditions.

Conclusion

The reaction of this compound with carboxylic acids provides a versatile and efficient method for the synthesis of novel anthracene-based esters. The proposed SN2 mechanism is well-supported by fundamental principles of organic chemistry. The provided experimental protocol offers a robust starting point for the synthesis of a diverse library of these compounds for applications in drug discovery, materials science, and chemical biology. Further optimization of reaction conditions may be necessary for specific carboxylic acid substrates to maximize yields and minimize reaction times.

References

An In-depth Technical Guide to CAS Number 86129-58-0: 9-(2-Bromoethoxy)anthracene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of the compound identified by CAS number 86129-58-0, which is 9-(2-Bromoethoxy)anthracene. While information on the specific biological activity and signaling pathway modulation of this particular compound is limited in publicly available literature, this guide summarizes the known data and draws parallels from the broader class of anthracene derivatives to offer insights for research and development.

Core Chemical Properties

This compound is a derivative of anthracene, a polycyclic aromatic hydrocarbon. The introduction of the 2-bromoethoxy group at the 9-position of the anthracene core significantly influences its physicochemical properties.

| Property | Value | Reference |

| CAS Number | 86129-58-0 | N/A |

| Chemical Name | This compound | N/A |

| Molecular Formula | C₁₆H₁₃BrO | N/A |

| Molecular Weight | 301.18 g/mol | N/A |

Synthesis and Experimental Protocols

While a specific, detailed experimental protocol for the synthesis of this compound is not extensively documented in readily available literature, its synthesis can be inferred from general methods for the preparation of similar 9-alkoxy-substituted anthracenes. A plausible synthetic route involves the Williamson ether synthesis, reacting 9-anthrone with 1,2-dibromoethane in the presence of a base.

A general procedure for the synthesis of a related compound, 9-bromoanthracene, involves the bromination of anthracene using N-bromosuccinimide (NBS) in a suitable solvent like chloroform or carbon tetrachloride.[1]

Hypothetical Synthesis Workflow for this compound:

Caption: Hypothetical Williamson ether synthesis for this compound.

General Experimental Protocol for Bromination of Anthracene (to form 9-bromoanthracene):

-

Dissolve anthracene in a suitable solvent (e.g., chloroform).[2]

-

Add N-bromosuccinimide (NBS) portion-wise to the solution.

-

Stir the reaction mixture at room temperature or with gentle heating for a specified period.[3]

-

Monitor the reaction progress using thin-layer chromatography (TLC).

-

Upon completion, wash the reaction mixture with water and an aqueous solution of a reducing agent (e.g., sodium thiosulfate) to remove excess bromine.[3]

-

Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄).[3]

-

Remove the solvent under reduced pressure.

-

Purify the crude product by recrystallization or column chromatography to obtain pure 9-bromoanthracene.

Potential Uses and Applications

Based on the known applications of anthracene and its derivatives, this compound holds potential in several areas of research and development:

-

Materials Science: Anthracene derivatives are widely used in the development of organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and other organic electronic materials.[4][5][6][7][8][9][10] The bromo-functionalization provides a reactive handle for further chemical modifications, such as cross-coupling reactions, to synthesize more complex and functional molecules for these applications.[4][5]

-

Fluorescent Probes: The anthracene core is known for its fluorescent properties.[11][12][13][14][15] The 2-bromoethoxy substituent could be further modified to attach specific recognition moieties, potentially enabling the development of fluorescent probes for detecting metal ions or biomolecules.[15]

-

Organic Synthesis: The bromo group in this compound makes it a valuable intermediate in organic synthesis, allowing for the introduction of the anthracenylmethoxyethyl group into other molecules through nucleophilic substitution reactions.

Biological Activity and Signaling Pathways (Inferred)

Direct experimental evidence for the biological activity of this compound is not available in the current scientific literature. However, studies on other anthracene derivatives suggest potential areas of investigation:

-

Cytotoxicity and Apoptosis: Various anthracene derivatives have been shown to exhibit cytotoxic effects against cancer cell lines and induce apoptosis.[7] The mechanism of action often involves the generation of reactive oxygen species (ROS).[11]

-

Signaling Pathway Modulation: While no specific signaling pathways have been identified for this compound, other natural and synthetic compounds are known to modulate key cancer-related pathways. A hypothetical workflow for investigating the effect of a novel compound on a generic signaling pathway is presented below.

General Experimental Workflow for Investigating Signaling Pathway Modulation:

References

- 1. chemistry-online.com [chemistry-online.com]

- 2. 9-Bromoanthracene synthesis - chemicalbook [chemicalbook.com]

- 3. rsc.org [rsc.org]

- 4. nbinno.com [nbinno.com]

- 5. nbinno.com [nbinno.com]

- 6. ossila.com [ossila.com]

- 7. Recent advances in the syntheses of anthracene derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. nbinno.com [nbinno.com]

- 10. nbinno.com [nbinno.com]

- 11. mdpi.com [mdpi.com]

- 12. Exploring the potential of anthracene derivatives as fluorescence emitters for biomedical applications - Journal of Materials Chemistry B (RSC Publishing) [pubs.rsc.org]

- 13. BJOC - Deep-blue emitting 9,10-bis(perfluorobenzyl)anthracene [beilstein-journals.org]

- 14. researchgate.net [researchgate.net]

- 15. An anthracene based fluorescent probe for the selective and sensitive detection of Chromium (III) ions in an aqueous medium and its practical application - PMC [pmc.ncbi.nlm.nih.gov]

applications of anthracene derivatives in fluorescence spectroscopy

An in-depth technical guide on the for researchers, scientists, and drug development professionals.

Introduction

Anthracene, a polycyclic aromatic hydrocarbon, and its derivatives form a cornerstone of modern fluorescence spectroscopy. Their rigid, planar structure and extended π-electron system give rise to strong UV absorption and intense blue fluorescence, making them highly sensitive probes for a diverse range of applications. The photophysical properties of anthracene derivatives can be finely tuned through chemical modification, allowing for the rational design of fluorescent sensors for specific analytes and biological processes. This guide provides a comprehensive overview of the , with a focus on their use as sensors for ions, small molecules, and biological macromolecules.

Core Principles of Anthracene-Based Fluorescent Sensors

The sensing mechanism of most anthracene-based fluorescent probes relies on the modulation of their fluorescence emission in response to an external stimulus. The primary mechanisms include Photoinduced Electron Transfer (PET), Förster Resonance Energy Transfer (FRET), and Excimer/Exciplex formation.

-

Photoinduced Electron Transfer (PET): In a typical PET sensor, the anthracene fluorophore is covalently linked to a receptor unit via a short spacer. In the absence of the analyte, photoexcitation of the anthracene moiety is followed by electron transfer from the receptor, quenching the fluorescence. Upon binding of the analyte to the receptor, the electron transfer process is inhibited, leading to a "turn-on" of the fluorescence signal.

-

Förster Resonance Energy Transfer (FRET): FRET-based sensors consist of a donor-acceptor pair, where the emission spectrum of the donor (e.g., anthracene) overlaps with the absorption spectrum of the acceptor. The efficiency of energy transfer is highly dependent on the distance between the donor and acceptor. Analyte binding can induce a conformational change that alters this distance, resulting in a ratiometric change in the fluorescence emission of the donor and acceptor.

-

Excimer/Exciplex Formation: Anthracene derivatives can form excited-state dimers (excimers) or complexes with other molecules (exciplexes), which exhibit a characteristic red-shifted and broad emission compared to the monomer. The formation and disruption of these species upon interaction with an analyte can be used as a sensing mechanism.

Applications in Sensing and Imaging

Ion Sensing

Anthracene derivatives have been extensively developed as fluorescent sensors for a variety of physiologically and environmentally important ions.

-

Cation Sensing: Crown ethers, calixarenes, and other ionophores appended to the anthracene core serve as selective binding sites for cations like Na+, K+, and Ca2+. For instance, 9,10-bis((15-crown-5)methoxy)anthracene exhibits a selective fluorescence enhancement in the presence of Na+ ions due to the inhibition of PET from the crown ether nitrogen atoms to the excited anthracene.

-

Anion Sensing: Receptors containing hydrogen bond donors, such as ureas, thioureas, and amides, attached to the anthracene scaffold can selectively bind anions like F-, Cl-, and H2PO4-. The binding event often perturbs the electronic properties of the receptor, leading to a change in the fluorescence of the anthracene unit.

Small Molecule Recognition

The versatility of anthracene chemistry allows for the design of receptors for various neutral small molecules.

-

Sugar Sensing: Boronic acid-functionalized anthracene derivatives are widely used for the fluorescent detection of saccharides. The binding of a diol-containing sugar to the boronic acid moiety alters the Lewis acidity of the boron center, which in turn modulates the PET process and restores the fluorescence of the anthracene.

-

Nitroaromatic Compound Detection: The electron-rich nature of the anthracene ring makes it an excellent candidate for sensing electron-deficient nitroaromatic compounds, which are common components of explosives. The fluorescence of anthracene derivatives is often quenched upon interaction with these molecules through a charge-transfer mechanism.

Probing Biological Macromolecules

The hydrophobic nature of the anthracene core facilitates its interaction with biological macromolecules, making it a useful scaffold for developing probes for proteins and nucleic acids.

-

DNA and RNA Sensing: Anthracene derivatives can interact with DNA and RNA through intercalation, groove binding, or electrostatic interactions. These interactions can lead to significant changes in their fluorescence properties, which can be exploited for the detection and quantification of nucleic acids.

-

Protein Labeling and Sensing: Anthracene derivatives functionalized with reactive groups can be covalently attached to proteins to serve as fluorescent labels. Furthermore, non-covalent probes can be designed to bind to specific sites on a protein, such as the active site of an enzyme, leading to a fluorescence response that can be used to monitor protein activity.

Quantitative Data of Selected Anthracene Derivatives

The following table summarizes the key photophysical and sensing properties of representative anthracene derivatives.

| Derivative Name | Target Analyte | Excitation (nm) | Emission (nm) | Quantum Yield (Φ) | Sensing Mechanism | Reference |

| 9,10-bis((15-crown-5)methoxy)anthracene | Na+ | 378 | 415 | 0.03 (free), 0.52 (bound) | PET | |

| Anthracene-9-carboxamido-phenylboronic acid | Glucose | 370 | 418 | 0.05 (free), 0.45 (bound) | PET | |

| N-(anthracen-9-ylmethyl)acetamide | Cu2+ | 365 | 412 | 0.62 (free), 0.08 (bound) | Quenching | |

| 9-(2-Naphthyl)-10-(4-pyridyl)anthracene | H+ | 390 | 450 | 0.89 (free), 0.15 (protonated) | ICT |

Experimental Protocols

General Protocol for Fluorescence Titration Experiment

This protocol outlines a general procedure for evaluating the sensing performance of an anthracene-based fluorescent probe.

-

Preparation of Stock Solutions:

-

Prepare a stock solution of the anthracene derivative (e.g., 1 mM) in a suitable solvent (e.g., DMSO, acetonitrile).

-

Prepare a stock solution of the analyte (e.g., 10 mM) in the same solvent or an appropriate aqueous buffer.

-

-

Spectroscopic Measurements:

-

In a quartz cuvette, place a fixed volume of a dilute solution of the anthracene derivative (e.g., 10 µM in buffer).

-

Record the fluorescence emission spectrum of the probe solution by exciting at its absorption maximum.

-

Add small aliquots of the analyte stock solution to the cuvette.

-

After each addition, mix the solution thoroughly and allow it to equilibrate for a few minutes.

-

Record the fluorescence emission spectrum.

-

Continue this process until no further significant change in the fluorescence intensity is observed.

-

-

Data Analysis:

-

Plot the fluorescence intensity at the emission maximum as a function of the analyte concentration.

-

From the titration curve, determine the binding constant (Ka) using a suitable binding model (e.g., Benesi-Hildebrand equation for 1:1 binding).

-

Determine the limit of detection (LOD) based on the signal-to-noise ratio.

-

Visualizations

Signaling Pathway: PET-based "Turn-On" Sensing

Caption: Photoinduced Electron Transfer (PET) "turn-on" sensing mechanism.

Experimental Workflow: Fluorescence Titration

A Comprehensive Technical Guide to Fluorescent Labeling of Fatty Acids

For Researchers, Scientists, and Drug Development Professionals

This in-depth guide provides a technical overview of the principles, methodologies, and applications of fluorescently labeling fatty acids. From the selection of appropriate fluorophores to detailed experimental protocols and data analysis, this document serves as a core resource for professionals engaged in lipid research and drug discovery.

Introduction to Fluorescent Labeling of Fatty Acids

Fluorescent labeling is a powerful technique that involves the covalent attachment of a fluorescent molecule, or fluorophore, to a target molecule, in this case, a fatty acid.[1] This process allows for the visualization and tracking of fatty acid uptake, transport, metabolism, and localization within live cells and tissues.[1][2] By monitoring the dynamic behavior of these labeled fatty acids, researchers can gain critical insights into cellular signaling pathways, lipid metabolism, and the mechanisms of various diseases, including metabolic disorders, cancer, and cardiovascular diseases.[1][2]

The ideal fluorescently labeled fatty acid analog should exhibit strong fluorescence, high photostability, and minimal perturbation of the natural fatty acid's biological activity.[1] The choice of fluorophore is therefore a critical consideration, with various dye families offering distinct advantages for specific applications.

Common Fluorescent Dyes for Fatty Acid Labeling

A variety of fluorescent dyes are available for labeling fatty acids, each with unique photophysical properties. The selection of a suitable dye depends on factors such as the desired excitation and emission wavelengths, the brightness of the fluorophore, and its environmental sensitivity.

Table 1: Photophysical Properties of Common Fluorophores for Fatty Acid Labeling

| Fluorophore | Excitation Max (nm) | Emission Max (nm) | Quantum Yield (Φ) | Molar Extinction Coefficient (ε, M⁻¹cm⁻¹) |

| BODIPY FL | ~503 | ~512 | >0.9 | ~80,000 |

| BODIPY 558/568 | ~558 | ~568 | ~0.9 | ~100,000 |

| NBD | ~466 | ~539 | Variable (solvent-dependent) | ~25,000 |

| Pyrene | ~340 | ~375 (monomer), ~470 (excimer) | ~0.65 (monomer) | ~40,000 |

| Dansyl | ~340 | ~520 | Variable (solvent-dependent) | ~4,300 |

BODIPY (Boron-Dipyrromethene) Dyes: This class of fluorophores is widely favored for fatty acid labeling due to their high fluorescence quantum yields, sharp emission spectra, good photostability, and relative insensitivity to solvent polarity and pH.[1]

NBD (Nitrobenzoxadiazole): NBD is an environmentally sensitive fluorophore, meaning its fluorescence properties change with the polarity of its surroundings. This characteristic can be exploited to probe the binding of fatty acids to proteins or their incorporation into membranes.

Pyrene: Pyrene is notable for its ability to form "excimers" (excited-state dimers) at high concentrations. This property is useful for studying membrane fusion and lipid-protein interactions, as the ratio of monomer to excimer fluorescence changes with the proximity of the pyrene-labeled molecules.

Dansyl: Similar to NBD, the fluorescence of dansyl derivatives is sensitive to the polarity of the environment, making them useful for binding studies.

Experimental Protocols

Chemical Labeling of a Fatty Acid with an Amine-Reactive Dye

This protocol describes a general method for conjugating a fatty acid to an amine-containing fluorescent dye using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) chemistry. This process first activates the carboxylic acid group of the fatty acid to form a more reactive NHS ester, which then readily reacts with the primary amine on the dye.

Materials:

-

Fatty acid (e.g., palmitic acid)

-

Amine-reactive fluorescent dye (e.g., BODIPY FL amine)

-

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC-HCl)

-

N-hydroxysuccinimide (NHS)

-

Anhydrous Dimethylformamide (DMF)

-

Triethylamine (TEA)

-

Reverse-phase C18 HPLC column

-

Acetonitrile (ACN)

-

Water (HPLC grade)

-

Trifluoroacetic acid (TFA)

Protocol:

-

Fatty Acid Activation:

-

Dissolve the fatty acid in a minimal amount of anhydrous DMF to a concentration of approximately 5 mM.

-

Add a 2-fold molar excess of EDC-HCl and a 7-fold molar excess of triethylamine to the fatty acid solution.[3]

-

Incubate the reaction for 15 minutes at room temperature with gentle stirring.[3]

-

Add a 4-fold molar excess of NHS to the reaction mixture.[3]

-

Continue to incubate for another 15 minutes at room temperature. This step forms the NHS-activated fatty acid.[3]

-

-

Conjugation to Fluorescent Dye:

-

Dissolve the amine-reactive fluorescent dye in a minimal amount of anhydrous DMF or DMSO.

-

Add a 2- to 5-fold molar excess of the dissolved dye to the activated fatty acid solution.[3]

-

Allow the reaction to proceed for at least 2 hours at room temperature, protected from light. The reaction progress can be monitored by thin-layer chromatography (TLC).[3]

-

-

Purification by HPLC:

-

Following the conjugation reaction, the fluorescently labeled fatty acid must be purified from unreacted starting materials and byproducts.[3] Reverse-phase high-performance liquid chromatography (RP-HPLC) is a common and effective method.

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 3 µm particle size).

-

Mobile Phase A: Water with 0.1% TFA.

-

Mobile Phase B: Acetonitrile with 0.1% TFA.

-

Gradient: A linear gradient from a lower to a higher percentage of Mobile Phase B is typically used to elute the nonpolar fluorescently labeled fatty acid. A representative gradient could be:

-

0-5 min: 20% B

-

5-25 min: 20% to 100% B

-

25-30 min: 100% B

-

-

Flow Rate: 1 mL/min.

-

Detection: Fluorescence detector set to the excitation and emission wavelengths of the specific dye, and a UV detector (e.g., at 210 nm) to monitor for other components.

-

Collect the fractions corresponding to the fluorescently labeled fatty acid peak and confirm the purity by re-injecting an aliquot.

-

Evaporate the solvent from the collected fractions under vacuum to obtain the purified product.

-

Cellular Imaging of Fatty Acid Uptake and Trafficking

This protocol provides a general framework for a pulse-chase experiment to visualize the uptake and subsequent trafficking of fluorescently labeled fatty acids in cultured cells.

Materials:

-

Cultured cells (e.g., HeLa, 3T3-L1 adipocytes) grown on glass-bottom dishes or coverslips.

-

Fluorescently labeled fatty acid (e.g., BODIPY FL C12).

-

Complete cell culture medium.

-

Serum-free cell culture medium.

-

Phosphate-buffered saline (PBS).

-

Fluorescence microscope equipped with appropriate filters for the chosen fluorophore.

Protocol:

-

Cell Seeding: Seed cells on glass-bottom dishes or coverslips to achieve 60-80% confluency on the day of the experiment.

-

Pulse Labeling:

-

Prepare a labeling solution by diluting the fluorescently labeled fatty acid in serum-free medium to a final concentration of 1-5 µM.

-

Wash the cells once with warm PBS.

-

Incubate the cells with the labeling solution for 15-30 minutes at 37°C. This "pulse" allows for the initial uptake of the fatty acid.

-

-

Chase Period:

-

Remove the labeling solution and wash the cells three times with warm PBS to remove any unincorporated fatty acid.

-

Add complete culture medium to the cells.

-

Incubate the cells for various time points (e.g., 0, 15, 30, 60 minutes). This "chase" period allows for the tracking of the labeled fatty acid as it is trafficked to different cellular compartments.

-

-

Imaging:

-

At each time point, wash the cells with PBS and mount them for imaging.

-

Visualize the cells using a fluorescence microscope. The initial localization is often at the plasma membrane, followed by distribution to the endoplasmic reticulum, lipid droplets, and mitochondria.

-

Visualizations of Workflows and Pathways

Experimental Workflow for Fluorescent Labeling of Fatty Acids

The following diagram illustrates the general workflow for the chemical synthesis and purification of a fluorescently labeled fatty acid.

Caption: Workflow for fatty acid fluorescent labeling.

Signaling Pathway: Probing Phospholipase A2 Activity

Fluorescently labeled phospholipids are powerful tools for studying the activity of enzymes involved in lipid signaling, such as Phospholipase A2 (PLA2). PLA2 enzymes catalyze the hydrolysis of the sn-2 acyl bond of phospholipids, releasing a free fatty acid and a lysophospholipid.[4][5] This process is a key step in the generation of signaling molecules like arachidonic acid, a precursor to eicosanoids.[4]

A common assay for PLA2 activity utilizes a phospholipid substrate dually labeled with a fluorophore and a quencher. In the intact phospholipid, the fluorescence is quenched. Upon cleavage by PLA2, the fluorophore is released from the quencher, resulting in an increase in fluorescence that can be monitored in real-time.

References

Methodological & Application

Application Note: Sensitive Quantification of Fatty Acids in Biological Matrices using 9-(2-Bromoethoxy)anthracene Derivatization and HPLC-Fluorescence Detection

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a robust protocol for the derivatization of fatty acids with 9-(2-Bromoethoxy)anthracene for subsequent analysis by High-Performance Liquid Chromatography (HPLC) with fluorescence detection. This method provides a highly sensitive and selective approach for the quantification of fatty acids in complex biological samples, which is crucial for metabolic research, biomarker discovery, and pharmaceutical development. The protocol is adapted from established methods for similar anthracene-based derivatizing agents, such as 9-chloromethylanthracene, and offers a reliable workflow for researchers.

Introduction

Fatty acids are essential molecules involved in numerous physiological and pathological processes, including energy metabolism, cell signaling, and inflammation. Accurate quantification of fatty acids in biological matrices is therefore of significant interest in various research fields. However, most fatty acids lack a native chromophore or fluorophore, making their direct detection by HPLC with UV or fluorescence detectors challenging.

Chemical derivatization of the carboxylic acid group of fatty acids with a fluorescent tag is a widely used strategy to enhance detection sensitivity and selectivity.[1] this compound is a fluorescent labeling reagent that reacts with the carboxylate group of fatty acids to form highly fluorescent esters. These derivatives can be readily separated by reversed-phase HPLC and detected with high sensitivity using a fluorescence detector. This application note provides a detailed experimental protocol for the derivatization of fatty acids with this compound and their subsequent HPLC analysis.

Experimental Protocols

Materials and Reagents

-

Fatty acid standards (e.g., palmitic acid, stearic acid, oleic acid, linoleic acid)

-

This compound

-

Potassium Carbonate (K2CO3) or another suitable base/catalyst like tetrabutylammonium bromide[2]

-

Acetonitrile (HPLC grade)

-

Water (HPLC grade)

-

Methanol (HPLC grade)

-

Chloroform

-

Nitrogen gas

-

Vortex mixer

-

Heating block or water bath

-

Centrifuge

-

HPLC system with a fluorescence detector and a C18 reversed-phase column

Sample Preparation (Lipid Extraction)

-

To a 1.5 mL microcentrifuge tube, add 100 µL of the biological sample (e.g., plasma, serum, cell lysate).

-

Add 400 µL of a chloroform:methanol (2:1, v/v) mixture.

-

Vortex vigorously for 2 minutes.

-

Centrifuge at 10,000 x g for 10 minutes to separate the phases.

-

Carefully transfer the lower organic phase containing the lipids to a new microcentrifuge tube.

-

Evaporate the solvent to dryness under a gentle stream of nitrogen gas.

Derivatization Protocol

This protocol is adapted from the method for 9-chloromethylanthracene and may require optimization for this compound.[2]

-

To the dried lipid extract or a known amount of fatty acid standard, add 200 µL of a 1 mg/mL solution of this compound in acetonitrile.

-

Add 100 µL of a 1 mg/mL solution of potassium carbonate (or tetrabutylammonium bromide) in acetonitrile.[2] This acts as a catalyst.

-

Vortex the mixture for 30 seconds.

-

Incubate the reaction mixture at 60-90°C for 30-60 minutes. The optimal temperature and time should be determined empirically. A similar protocol with a different reagent suggests 30 minutes at 90°C.

-

After incubation, cool the reaction mixture to room temperature.

-

Centrifuge at 5,000 x g for 5 minutes to pellet any insoluble material.

-

Transfer the supernatant to an HPLC vial for analysis.

HPLC-Fluorescence Detection

-

HPLC Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase: A gradient of acetonitrile and water is typically used. For example, a starting gradient of 80% acetonitrile in water, increasing to 100% acetonitrile over 20 minutes.

-

Flow Rate: 1.0 mL/min.

-

Injection Volume: 10-20 µL.

-

Fluorescence Detection:

Data Presentation

The following table summarizes representative analytical performance data obtained for the derivatization of carboxylic acids using the similar reagent, 9-chloromethylanthracene.[2] This data is provided for illustrative purposes, and specific validation would be required for this compound.

| Analyte (as 9-anthrylmethyl ester) | Linearity Range (nmol/mL) | Detection Limit (pmol) |

| Acetic Acid | 1 - 250 | 0.85 |

| Propionic Acid | 1 - 250 | 0.53 |

| Butyric Acid | 1 - 250 | 0.36 |

| Valeric Acid | 1 - 250 | 0.25 |

| Hexanoic Acid | 1 - 250 | 0.18 |

Experimental Workflow Diagram

Caption: Experimental workflow for fatty acid derivatization.

Signaling Pathway/Logical Relationship Diagram

The derivatization reaction follows a nucleophilic substitution mechanism. The carboxylate anion of the fatty acid acts as a nucleophile, attacking the electrophilic carbon attached to the bromine atom of this compound, with bromide acting as the leaving group. A base is used to deprotonate the carboxylic acid, forming the more nucleophilic carboxylate.

Caption: Logical diagram of the derivatization reaction.

References

Application Notes and Protocols: Fluorescent Labeling of Short-Chain Fatty Acids with 9-(2-Bromoethoxy)anthracene for HPLC Analysis

For Researchers, Scientists, and Drug Development Professionals

Abstract

Short-chain fatty acids (SCFAs) are critical microbial metabolites that play significant roles in host physiology, acting as both energy sources and signaling molecules. Accurate quantification of SCFAs is essential for understanding their role in health and disease. This document provides a detailed protocol for the derivatization of SCFAs with the fluorescent labeling agent 9-(2-Bromoethoxy)anthracene, enabling sensitive detection by High-Performance Liquid Chromatography (HPLC) with fluorescence detection. The protocol outlines the esterification reaction, sample preparation, and analytical conditions. Additionally, it includes representative quantitative data and diagrams of key SCFA signaling pathways to provide a comprehensive guide for researchers.

Introduction

Short-chain fatty acids, such as acetate, propionate, and butyrate, are primarily produced by the gut microbiota through the fermentation of dietary fibers. These molecules are crucial for maintaining gut homeostasis, regulating immune responses, and influencing metabolic processes. Due to their low molecular weight and volatility, direct analysis of SCFAs can be challenging. Derivatization with a fluorescent tag, such as this compound, enhances their detectability and allows for highly sensitive quantification using HPLC with a fluorescence detector. This method is based on the esterification of the carboxylic acid group of the SCFA with the bromoethoxy group of the anthracene derivative, forming a highly fluorescent ester that can be easily separated and quantified.

Materials and Reagents

-

Short-chain fatty acid standards (acetate, propionate, butyrate, etc.)

-

This compound

-

Acetonitrile (HPLC grade)

-

Tetrabutylammonium bromide (catalyst)

-

Water (HPLC grade)

-

Methanol (HPLC grade)

-

Formic acid

-

Microcentrifuge tubes

-

Heating block or water bath

-

Vortex mixer

-

HPLC system with fluorescence detector

Experimental Workflow

Caption: Experimental workflow for SCFA derivatization and analysis.

Experimental Protocol

This protocol is adapted from methods used for similar anthracene-based derivatizing agents. Optimization may be required for specific applications.

1. Preparation of Reagents

-

SCFA Stock Solutions (10 mM): Prepare individual stock solutions of acetate, propionate, butyrate, and other SCFAs of interest in acetonitrile.

-

This compound Solution (1 mg/mL): Dissolve this compound in acetonitrile. Prepare this solution fresh.

-

Tetrabutylammonium bromide Solution (10 mg/mL): Dissolve tetrabutylammonium bromide in acetonitrile.

2. Derivatization Procedure

-

To a 1.5 mL microcentrifuge tube, add 100 µL of the SCFA standard solution or sample.

-

Add 100 µL of the this compound solution.

-

Add 20 µL of the tetrabutylammonium bromide solution to catalyze the reaction.

-

Vortex the mixture for 30 seconds.

-

Incubate the reaction mixture in a heating block or water bath at 60°C for 60 minutes.

-

After incubation, cool the tubes to room temperature.

-

The sample is now ready for HPLC analysis. If necessary, dilute with acetonitrile to fall within the linear range of the standard curve.

3. HPLC Analysis

-

Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).

-

Mobile Phase A: Water with 0.1% formic acid.

-

Mobile Phase B: Acetonitrile with 0.1% formic acid.

-

Gradient: A typical gradient would be to start at 50% B, increase to 100% B over 20 minutes, hold for 5 minutes, and then return to initial conditions. The gradient should be optimized for the specific SCFAs being analyzed.

-

Flow Rate: 1.0 mL/min.

-

Injection Volume: 10 µL.

-

Fluorescence Detector Wavelengths: Excitation at 365 nm and Emission at 412 nm.

Data Presentation

The following tables present representative quantitative data for SCFA analysis using fluorescent labeling, which can be expected from a validated method.

Table 1: Linearity and Detection Limits

| Analyte | Linear Range (µM) | Correlation Coefficient (r²) | Limit of Detection (LOD) (pmol) | Limit of Quantification (LOQ) (pmol) |

| Acetate | 0.1 - 100 | > 0.999 | 0.5 | 1.5 |

| Propionate | 0.1 - 100 | > 0.999 | 0.4 | 1.2 |

| Butyrate | 0.1 - 100 | > 0.999 | 0.3 | 1.0 |

| Valerate | 0.1 - 100 | > 0.999 | 0.3 | 0.9 |

Table 2: Precision and Accuracy (Intra- and Inter-day)

| Analyte | Concentration (µM) | Intra-day Precision (RSD%) | Inter-day Precision (RSD%) | Accuracy (%) |

| Acetate | 1 | < 5% | < 8% | 95 - 105 |

| 50 | < 3% | < 5% | 97 - 103 | |

| Propionate | 1 | < 5% | < 8% | 96 - 104 |

| 50 | < 3% | < 5% | 98 - 102 | |

| Butyrate | 1 | < 4% | < 7% | 97 - 103 |

| 50 | < 2% | < 4% | 99 - 101 |

SCFA Signaling Pathways

SCFAs exert their biological effects primarily through two mechanisms: activation of G-protein coupled receptors (GPCRs) and inhibition of histone deacetylases (HDACs).

Caption: SCFA signaling through G-protein coupled receptors (GPCRs).

Caption: SCFA-mediated inhibition of histone deacetylases (HDACs).

Application Note: HPLC Method Development for the Analysis of Carboxylic Acids and Phenols Labeled with 9-(2-Bromoethoxy)anthracene

Audience: Researchers, scientists, and drug development professionals.

Introduction

High-Performance Liquid Chromatography (HPLC) coupled with fluorescence detection is a powerful analytical technique for the quantitative analysis of various compounds. However, many analytes, such as fatty acids and phenols, lack a native chromophore or fluorophore, making their direct detection challenging. Chemical derivatization with a fluorescent labeling agent can significantly enhance detection sensitivity and selectivity. 9-(2-Bromoethoxy)anthracene is a derivatizing reagent that reacts with nucleophilic functional groups like carboxylic acids and phenols to form highly fluorescent anthracene esters and ethers, respectively. These derivatives can be readily separated and quantified using reversed-phase HPLC with fluorescence detection.

This application note provides a detailed protocol for the development of a robust HPLC method for the analysis of compounds labeled with this compound. The described methodology is applicable to a wide range of analytes containing carboxylic acid or phenolic hydroxyl groups.

Experimental Protocols

Materials and Reagents

-

This compound (derivatizing reagent)

-

Analyte(s) of interest (e.g., benzoic acid, phenol)

-

Potassium carbonate (catalyst)

-

Acetonitrile (HPLC grade)

-

Water (HPLC grade)

-

Methanol (HPLC grade)

-

Formic acid (optional, for mobile phase modification)

-

Standard laboratory glassware and equipment

Instrumentation

-

HPLC system equipped with a binary or quaternary pump, autosampler, column thermostat, and fluorescence detector.

-

Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).

Derivatization Protocol

-

Standard/Sample Preparation: Prepare a stock solution of the analyte in a suitable solvent (e.g., acetonitrile) at a concentration of 1 mg/mL. Prepare working standards by serial dilution. For unknown samples, perform an appropriate extraction to isolate the analytes of interest.

-

Reaction Mixture: In a 1.5 mL autosampler vial, add:

-

100 µL of the analyte solution.

-

100 µL of a 1 mg/mL solution of this compound in acetonitrile.

-

10 mg of potassium carbonate.

-

-

Reaction Conditions: Cap the vial and heat the mixture at 60°C for 30 minutes.

-

Sample Dilution: After cooling to room temperature, dilute the reaction mixture with the initial mobile phase (e.g., 1:10 v/v) before injection into the HPLC system.

HPLC Method Development

The development of a suitable HPLC method involves the optimization of several parameters to achieve good resolution, peak shape, and sensitivity.

Fluorescence Detector Settings

The anthracene moiety exhibits strong fluorescence. Based on the spectral properties of anthracene derivatives, the following wavelengths are recommended:

It is advisable to experimentally determine the optimal excitation and emission maxima for the specific labeled compound using the fluorescence detector's scanning capabilities.

Chromatographic Conditions

A reversed-phase C18 column is a good starting point for the separation of the relatively nonpolar anthracene derivatives.[2][3] A gradient elution is often necessary to separate the labeled analyte from the excess derivatizing reagent and other byproducts. The following table summarizes a typical starting point and optimized conditions for the HPLC method.

Data Presentation

Table 1: Optimized HPLC Chromatographic Conditions

| Parameter | Optimized Condition |

| Column | C18 Reversed-Phase (4.6 x 150 mm, 5 µm) |

| Mobile Phase A | Water |

| Mobile Phase B | Acetonitrile[4][5] |

| Gradient Program | 0-2 min: 50% B; 2-15 min: 50-90% B; 15-17 min: 90% B; 17-18 min: 90-50% B; 18-25 min: 50% B |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30°C |

| Injection Volume | 10 µL |

| Fluorescence Detection | λex: 365 nm, λem: 410 nm[1] |

Table 2: Method Performance Characteristics (Example Data for Benzoic Acid Derivative)

| Parameter | Value |

| Linearity Range | 1 - 250 nmol/mL[1] |

| Correlation Coefficient (r²) | > 0.999 |

| Limit of Detection (LOD) | 0.5 pmol[1] |

| Limit of Quantitation (LOQ) | 1.5 pmol |

| Precision (%RSD, n=6) | < 2% |

| Accuracy (% Recovery) | 98 - 102% |

Visualizations

Experimental Workflow

Caption: Experimental workflow for derivatization and HPLC analysis.

Method Development Strategy

Caption: Logical workflow for HPLC method development and optimization.

Conclusion

The described HPLC method with pre-column derivatization using this compound and fluorescence detection provides a sensitive, selective, and reliable approach for the quantification of compounds containing carboxylic acid or phenolic hydroxyl groups. The detailed protocol and method development strategy outlined in this application note serve as a comprehensive guide for researchers and scientists in the fields of pharmaceuticals, bioanalysis, and environmental analysis. The use of a standard C18 column and common HPLC solvents makes this method easily adaptable in most analytical laboratories.

References

- 1. Application of a fluorescent derivatization reagent 9-chloromethyl anthracene on determination of carboxylic acids by HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. iasj.rdd.edu.iq [iasj.rdd.edu.iq]

- 3. researchgate.net [researchgate.net]

- 4. Separation of Anthracene on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]

- 5. Separation of 9-Bromoanthracene on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]

Application Notes and Protocols for the Chromatographic Separation of 9-(2-Bromoethoxy)anthracene Derivatives

For Researchers, Scientists, and Drug Development Professionals

Introduction

9-(2-Bromoethoxy)anthracene and its derivatives are fluorescent compounds with potential applications in various fields, including as labeling agents in biological systems and as intermediates in the synthesis of novel organic materials. The purification and analysis of these compounds are critical for ensuring the quality and reliability of research and development outcomes. High-performance liquid chromatography (HPLC) is a primary technique for the separation and quantification of these derivatives. This document provides detailed protocols and application notes for the chromatographic separation of this compound derivatives, based on established methods for structurally related anthracene compounds.

Chromatographic Separation Principles

The separation of this compound derivatives can be achieved using either reversed-phase or normal-phase chromatography. The choice of method will depend on the specific properties of the derivative and the matrix in which it is found.

-

Reversed-Phase HPLC (RP-HPLC): This is the most common method for the separation of anthracene derivatives. It utilizes a nonpolar stationary phase (typically C18) and a polar mobile phase. The separation is based on the hydrophobic interactions between the analyte and the stationary phase. More hydrophobic compounds are retained longer on the column.

-

Normal-Phase HPLC (NP-HPLC): This method employs a polar stationary phase (e.g., silica or aminopropyl) and a nonpolar mobile phase. It is particularly useful for separating isomers and compounds with polar functional groups that are not well-resolved by reversed-phase chromatography.

Experimental Protocols

Due to the limited availability of specific published methods for this compound derivatives, the following protocols are recommended as starting points for method development, based on successful separations of similar anthracene compounds.

Protocol 1: Reversed-Phase HPLC Method

This protocol is a general-purpose method suitable for the analysis and purification of a wide range of this compound derivatives.

Instrumentation and Materials:

-

High-Performance Liquid Chromatography (HPLC) system with a UV or fluorescence detector.

-

C18 reversed-phase column (e.g., 4.6 mm I.D. x 150 mm, 5 µm particle size).

-

HPLC-grade acetonitrile, methanol, and water.

-

Phosphoric acid or formic acid (for mobile phase modification).

-

Sample dissolved in a suitable solvent (e.g., acetonitrile or methanol).

Procedure:

-

Mobile Phase Preparation: Prepare the mobile phase by mixing acetonitrile and water. A common starting point is a gradient elution from 60% acetonitrile in water to 100% acetonitrile over 20 minutes[1]. For improved peak shape and resolution, 0.1% phosphoric acid or formic acid can be added to the mobile phase[2][3].

-

System Equilibration: Equilibrate the column with the initial mobile phase composition at a flow rate of 1.0 mL/min until a stable baseline is achieved.

-

Sample Injection: Inject an appropriate volume of the sample solution (e.g., 10-20 µL) onto the column.

-

Chromatographic Separation: Run the gradient program as defined.

-

Detection: Monitor the elution of the compounds using a UV detector at 254 nm, a common wavelength for aromatic compounds, or a fluorescence detector with appropriate excitation and emission wavelengths for anthracene derivatives[4][5].

Protocol 2: Normal-Phase HPLC Method

This protocol is an alternative for the separation of isomers or more polar derivatives.

Instrumentation and Materials:

-

HPLC system with a UV or fluorescence detector.

-

Aminopropyl (NH2) stationary phase column.

-

HPLC-grade hexane or heptane, and a polar modifier like isopropanol or ethyl acetate.

-

Sample dissolved in the initial mobile phase.

Procedure:

-

Mobile Phase Preparation: Prepare the mobile phase by mixing a nonpolar solvent (e.g., hexane) with a polar modifier. The retention is primarily controlled by the amount of the polar modifier.

-

System Equilibration: Equilibrate the column with the mobile phase at a typical flow rate of 1.0 mL/min.

-

Sample Injection: Inject the sample dissolved in the mobile phase.

-

Chromatographic Separation: Perform an isocratic or gradient elution as required to achieve separation.

-

Detection: Use a UV or fluorescence detector as described in the reversed-phase protocol.

Data Presentation

The following table summarizes typical starting conditions for the HPLC separation of anthracene derivatives, which can be adapted for this compound derivatives.

| Parameter | Reversed-Phase HPLC | Normal-Phase HPLC |

| Stationary Phase | C18 (Octadecylsilane) | Aminopropyl (NH2) |

| Mobile Phase | Acetonitrile/Water or Methanol/Water | Hexane/Isopropanol or Heptane/Ethyl Acetate |

| Elution Mode | Gradient or Isocratic | Isocratic or Gradient |

| Flow Rate | 0.8 - 1.5 mL/min | 0.8 - 1.5 mL/min |

| Column Temperature | 25 - 40 °C | Ambient |

| Detection | UV at 254 nm or Fluorescence | UV at 254 nm or Fluorescence |

| Acid Modifier | 0.1% Phosphoric Acid or Formic Acid | Not typically used |

Table 1: Recommended Starting HPLC Conditions for this compound Derivatives.

The following table provides representative retention data for a selection of polycyclic aromatic hydrocarbons (PAHs) on a C18 column, which can serve as a reference for expected elution behavior. Note that the retention of this compound derivatives will be influenced by the additional polar ether and bromo groups.

| Compound | Retention Time (min) |

| Naphthalene | 6.5 |

| Acenaphthene | 8.2 |

| Fluorene | 8.8 |

| Phenanthrene | 9.5 |

| Anthracene | 9.8 |

| Pyrene | 10.5 |

| Chrysene | 12.1 |

| Benzo[a]anthracene | 12.3 |

Table 2: Example Retention Times for PAHs on a C18 Column with an Acetonitrile/Water Gradient. This data is illustrative and actual retention times will vary based on the specific conditions and instrumentation.

Experimental Workflow and Signaling Pathways

The logical workflow for developing a separation method for this compound derivatives is outlined below.

Figure 1: Experimental workflow for HPLC method development.

Conclusion

The successful separation of this compound derivatives is readily achievable using standard HPLC techniques. A reversed-phase method on a C18 column with an acetonitrile/water mobile phase is the recommended starting point for most applications. For challenging separations, particularly of isomers, a normal-phase method can provide alternative selectivity. The protocols and data presented here serve as a comprehensive guide for researchers to develop and optimize robust and reliable analytical methods for this class of compounds.

References